Dex-ncs
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Overview
Description
Dex-ncs is a synthetic derivative of dexamethasone, a well-known glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of an isothiocyanatoethyl thioether group at the 21st position of the dexamethasone molecule, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 21-(beta-isothiocyanatoethyl)thioether typically involves the modification of dexamethasone at the 21st position. The process begins with the protection of the hydroxyl groups on dexamethasone, followed by the introduction of the isothiocyanatoethyl thioether group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and mild bases to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of dexamethasone 21-(beta-isothiocyanatoethyl)thioether involves scaling up the synthetic route while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing purification techniques like recrystallization and chromatography to obtain a high-purity compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Dex-ncs undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanato group to amines.
Substitution: The isothiocyanato group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
Dex-ncs has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanato groups into molecules.
Biology: Employed in studies to investigate the effects of glucocorticoid derivatives on cellular processes.
Medicine: Explored for its potential therapeutic effects in inflammatory and autoimmune diseases.
Industry: Utilized in the development of novel pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of dexamethasone 21-(beta-isothiocyanatoethyl)thioether involves its interaction with glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The isothiocyanatoethyl thioether group may enhance the compound’s binding affinity to the receptor and its overall biological activity. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune regulation.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: The parent compound, known for its potent anti-inflammatory effects.
Prednisolone: Another glucocorticoid with similar therapeutic applications.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Uniqueness
Dex-ncs is unique due to the presence of the isothiocyanatoethyl thioether group, which imparts distinct chemical reactivity and potentially enhanced biological activity compared to its parent compound and other similar glucocorticoids.
Properties
CAS No. |
131567-23-2 |
---|---|
Molecular Formula |
C25H32FNO4S2 |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-[2-(2-isothiocyanatoethylsulfanyl)acetyl]-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H32FNO4S2/c1-15-10-19-18-5-4-16-11-17(28)6-7-22(16,2)24(18,26)20(29)12-23(19,3)25(15,31)21(30)13-33-9-8-27-14-32/h6-7,11,15,18-20,29,31H,4-5,8-10,12-13H2,1-3H3/t15-,18+,19+,20+,22+,23+,24+,25+/m1/s1 |
InChI Key |
WTZZZLTVUGGSLC-DCWIGXARSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CSCCN=C=S)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C |
Synonyms |
Dex-NCS dexamethasone 21-(beta-isothiocyanatoethyl)thioethe |
Origin of Product |
United States |
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